![molecular formula C26H25BrFN3O3 B2500655 Bromhidrato de 2-(2-(4-(2-(4-fluorofenil)-2-oxoetílico)piperazin-1-il)etílico)-1H-benzo[de]isoquinolina-1,3(2H)-diona CAS No. 472984-59-1](/img/structure/B2500655.png)
Bromhidrato de 2-(2-(4-(2-(4-fluorofenil)-2-oxoetílico)piperazin-1-il)etílico)-1H-benzo[de]isoquinolina-1,3(2H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrobromide is a useful research compound. Its molecular formula is C26H25BrFN3O3 and its molecular weight is 526.406. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Neurofarmacología y Modulación de la Actividad de los Neurotransmisores La presencia de un anillo de piperazina en este compuesto sugiere posibles aplicaciones en la investigación neurofarmacológica. Específicamente, puede actuar como un modulador de la actividad de los neurotransmisores. Investigaciones adicionales podrían explorar sus efectos en varios sistemas de neurotransmisores y vías neuronales.
- Los ENTs juegan un papel crucial en la síntesis de nucleótidos, la regulación de la adenosina y la quimioterapia. Estudios previos han identificado este compuesto como un nuevo inhibidor de los ENTs, con mayor selectividad para ENT2 que para ENT1. Los investigadores pueden explorar su impacto en el transporte de nucleósidos, la captación celular y las posibles aplicaciones terapéuticas .
- Otra vía de investigación involucra la optimización de las propiedades moleculares para desarrollar nuevos agonistas inversos de CB1. Este compuesto ofrece oportunidades para diseñar agentes que se dirijan selectivamente a los receptores CB1, potencialmente reduciendo la actividad central observada con compuestos existentes como SR141716A .
Transportadores Equilibrativos de Nucleósidos (ENTs)
Agonistas Inversos del Receptor Cannabinoides CB1
En resumen, este compuesto es prometedor en varios campos, desde la neurofarmacología hasta la investigación del cáncer y el desarrollo de fármacos. Los investigadores deben continuar explorando sus mecanismos de acción, farmacocinética y posibles aplicaciones clínicas . 🌟
Propiedades
IUPAC Name |
2-[2-[4-[2-(4-fluorophenyl)-2-oxoethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3.BrH/c27-20-9-7-18(8-10-20)23(31)17-29-13-11-28(12-14-29)15-16-30-25(32)21-5-1-3-19-4-2-6-22(24(19)21)26(30)33;/h1-10H,11-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCIPXLLWAEJFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)C5=CC=C(C=C5)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

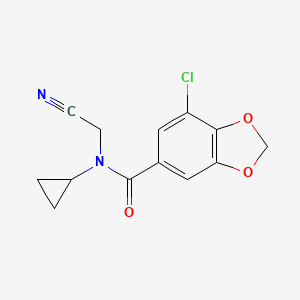
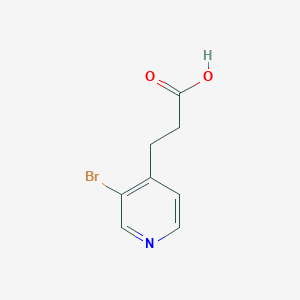
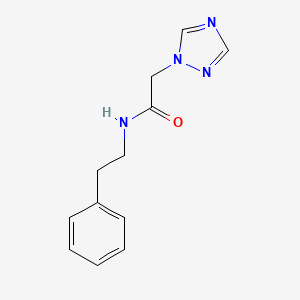
![2,4,7,8-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500577.png)
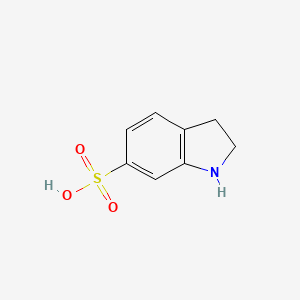

![ethyl 2-methyl-4-phenyl-5-({[(thiophen-2-yl)methyl]carbamoyl}carbonyl)-1H-pyrrole-3-carboxylate](/img/structure/B2500583.png)
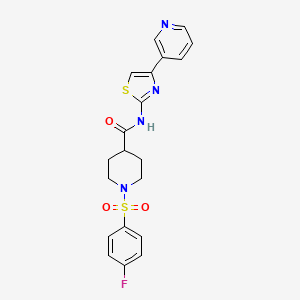
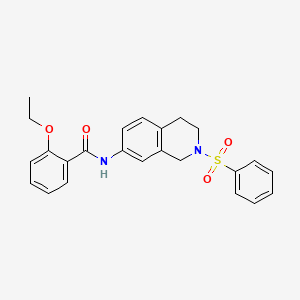
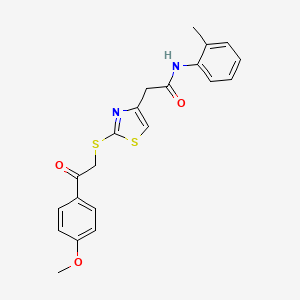
![N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500590.png)
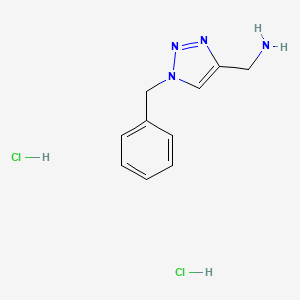
![Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate](/img/structure/B2500594.png)
